

Application Notes and Protocols: 1-(3-Chloropropyl)-4-methylpiperazine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **1-(3-chloropropyl)-4-methylpiperazine** as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document is intended to guide researchers and chemists in the efficient and safe utilization of this versatile building block.

Introduction

1-(3-Chloropropyl)-4-methylpiperazine is a bifunctional molecule featuring a reactive chloropropyl group and a tertiary amine within a piperazine ring. This unique structure makes it a valuable intermediate for the introduction of a methylpiperazinylpropyl moiety into a target molecule, a common structural motif in a variety of centrally acting pharmaceuticals. Its primary application lies in the synthesis of antipsychotic drugs of the phenothiazine class.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-chloropropyl)-4-methylpiperazine** is presented in the table below.

Property	Value	Reference
CAS Number	104-16-5	[1]
Molecular Formula	C ₈ H ₁₇ ClN ₂	[1]
Molecular Weight	176.69 g/mol	[1]
Boiling Point	82 °C	[1]
Density	1.015 g/cm ³	[1]
Flash Point	100.7 °C	[1]

Applications in Pharmaceutical Synthesis

1-(3-Chloropropyl)-4-methylpiperazine is a crucial building block in the synthesis of several important antipsychotic medications. The reactive chloropropyl group allows for facile alkylation of various nucleophiles, particularly amines and thiolates, to form the final drug substance.

Synthesis of Trifluoperazine

Trifluoperazine is a typical antipsychotic medication used for the treatment of schizophrenia and other psychotic disorders.[2] **1-(3-Chloropropyl)-4-methylpiperazine** serves as the key intermediate for introducing the side chain to the phenothiazine core.

Reaction Scheme:

Synthesis of Prochlorperazine

Prochlorperazine is another phenothiazine antipsychotic and antiemetic used to treat severe nausea, vomiting, and schizophrenia.[3] The synthesis involves the alkylation of 2-chlorophenothiazine with **1-(3-chloropropyl)-4-methylpiperazine**.

Reaction Scheme:

Experimental Protocols

The following are detailed protocols for the synthesis of **1-(3-chloropropyl)-4-methylpiperazine** and its subsequent use in the preparation of Trifluoperazine.

Protocol 1: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine

This protocol describes the synthesis of the title compound via the alkylation of N-methylpiperazine with 1-bromo-3-chloropropane. While a similar reaction using piperidine has been reported with a low yield, optimization of conditions for N-methylpiperazine is crucial for efficient synthesis. The following is a generalized procedure.

Materials:

- N-methylpiperazine
- 1-Bromo-3-chloropropane
- Acetone
- Sodium hydroxide (25% aqueous solution)
- Dichloromethane
- Anhydrous sodium sulfate
- Concentrated hydrochloric acid

Procedure:

- To a reaction vessel containing N-methylpiperazine (0.1 mol) and acetone (100 mL), add a 25% aqueous solution of sodium hydroxide (0.125 mol).
- Cool the mixture in an ice bath to maintain a temperature below 5 °C.
- Slowly add 1-bromo-3-chloropropane (0.1 mol) to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 48 hours.
- Remove the solvent under reduced pressure.

- Dissolve the residue in water (50 mL) and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain the crude product as an oil.
- For purification, dissolve the oil in a minimal amount of dichloromethane and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2, which may precipitate the dihydrochloride salt and help remove unreacted 1-bromo-3-chloropropane. The free base can be regenerated by treatment with a base.

Quantitative Data:

Parameter	Value	Reference
Yield	14.2% (as reported for a similar reaction with piperidine)	[4]

Note: The yield for the reaction with N-methylpiperazine may vary and requires optimization.

Protocol 2: Synthesis of Trifluoperazine

This protocol outlines the synthesis of Trifluoperazine by reacting 2-(trifluoromethyl)-10H-phenothiazine with **1-(3-chloropropyl)-4-methylpiperazine** in the presence of a strong base. [2]

Materials:

- 2-(Trifluoromethyl)-10H-phenothiazine
- **1-(3-Chloropropyl)-4-methylpiperazine**
- Sodium amide (NaNH₂)
- Toluene

Procedure:

- In a suitable reaction vessel, dissolve 2-(trifluoromethyl)-10H-phenothiazine in toluene.
- Add sodium amide to the solution to form the sodium salt of the phenothiazine.
- Add **1-(3-chloropropyl)-4-methylpiperazine** to the reaction mixture.
- Heat the mixture to reflux and maintain for a sufficient time to ensure complete reaction.
- After the reaction is complete, cool the mixture and quench with water.
- Separate the organic layer, wash with water, and dry over a suitable drying agent.
- Remove the solvent under reduced pressure to obtain the crude Trifluoperazine.
- The crude product can be further purified by recrystallization or chromatography.

Quantitative Data:

Parameter	Value
Yield	Not explicitly reported in the cited literature.
Purity	Dependent on purification method.

Protocol 3: Synthesis of Prochlorperazine

This protocol describes an improved and industrially applicable synthesis of Prochlorperazine.

[5]

Materials:

- 2-Chlorophenothiazine
- **1-(3-Chloropropyl)-4-methylpiperazine**
- Sodium tertiary butoxide
- Dimethyl sulfoxide (DMSO)

- Toluene
- Water

Procedure:

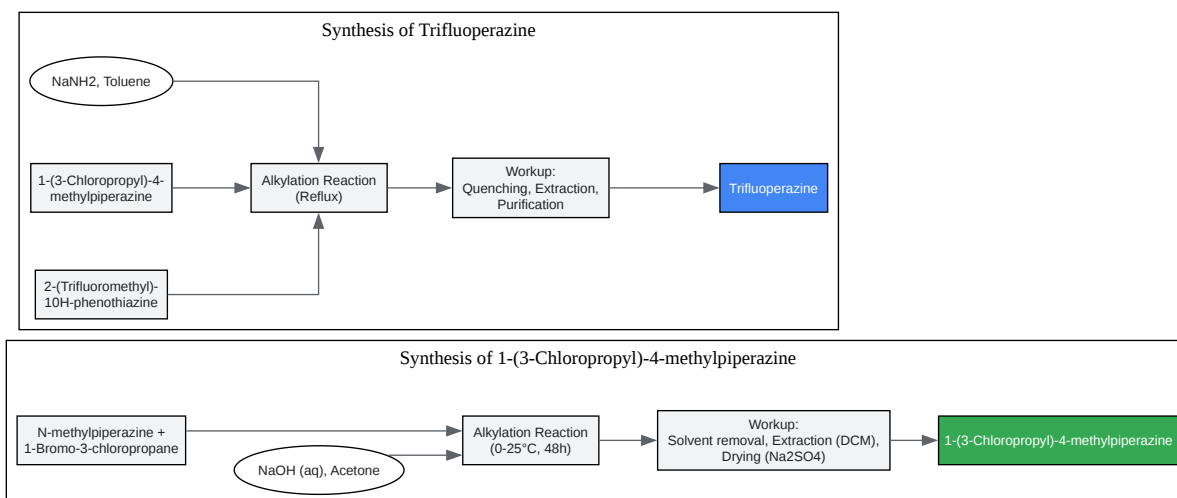
- To a mixture of 2-chlorophenothiazine (100.2 g) and sodium tertiary butoxide (50.4 g) in dimethyl sulfoxide (350 ml), gradually add **1-(3-chloropropyl)-4-methylpiperazine** (56.7 g) while maintaining the temperature between 10-20 °C.
- Heat the reaction mixture to 30-50 °C and stir until the reaction is complete, as monitored by HPLC.
- Upon completion, quench the reaction by adding water.
- Extract the product with toluene.
- Separate and concentrate the organic layer to obtain Prochlorperazine.

Quantitative Data:

Parameter	Value	Reference
Yield	61.9%	[5]
Purity (as edisylate salt)	99.88% (by HPLC)	[5]

Visualizations

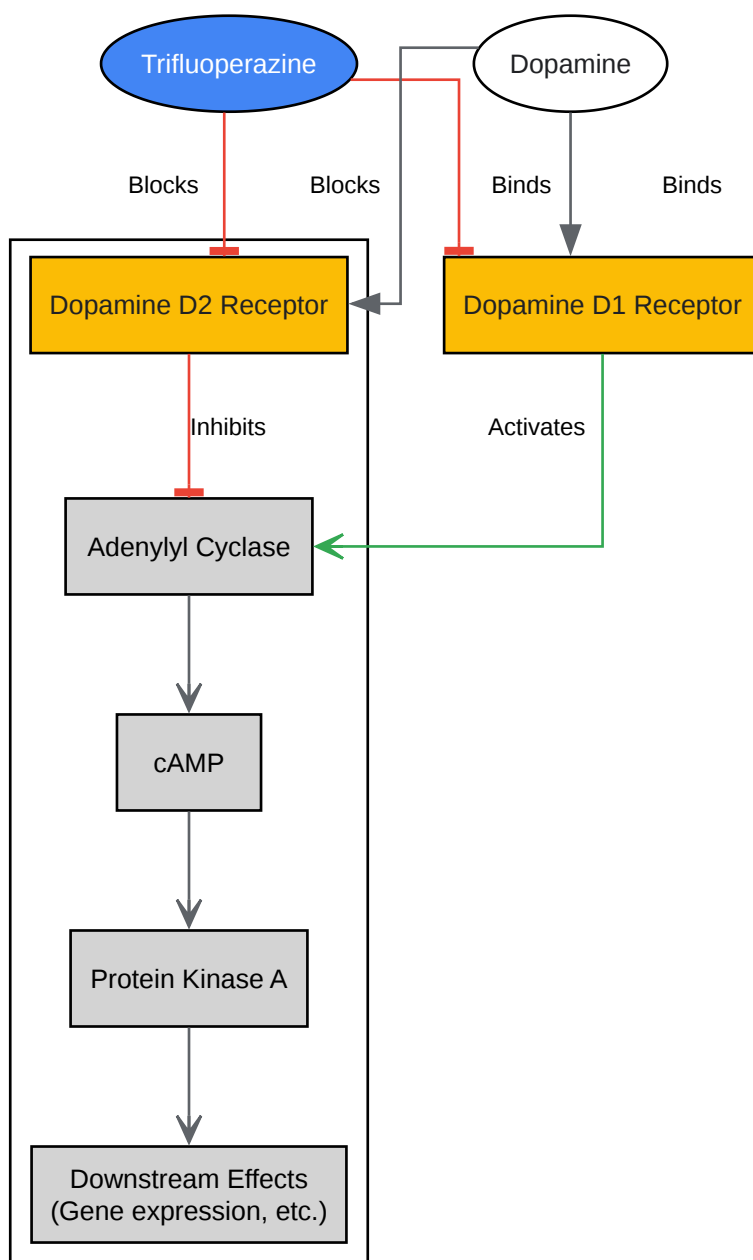
Experimental Workflows



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Caption: General synthetic workflows for **1-(3-Chloropropyl)-4-methylpiperazine** and Trifluoperazine.

Signaling Pathway



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Caption: Mechanism of action of Trifluoperazine via dopamine receptor blockade.[2]

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